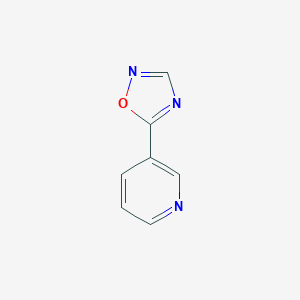

5-(Pyridin-3-yl)-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSIEWINXDEPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Versatile 1,2,4 Oxadiazole Ring: a Pillar in Synthesis and Material Innovations

The 1,2,4-oxadiazole (B8745197) is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. guidechem.com First synthesized in 1884, this ring system has become a cornerstone in various scientific fields due to its remarkable stability, tunable physicochemical properties, and diverse biological activities. researchgate.netnih.gov

In the sphere of organic synthesis , the 1,2,4-oxadiazole ring is a valuable building block. lifechemicals.com Its synthesis is often achieved through methods like the cyclization of amidoximes with carboxylic acids or their derivatives, and 1,3-dipolar cycloaddition of nitrile oxides and nitriles. nih.gov Microwave-assisted synthesis has emerged as an efficient and environmentally friendly approach, often leading to high yields in shorter reaction times. guidechem.comnih.gov The C3 and C5 positions of the ring are susceptible to nucleophilic substitution, allowing for the creation of a wide array of 3,5-disubstituted derivatives. guidechem.com However, the ring is generally resistant to electrophilic substitution reactions like halogenation and nitration. guidechem.com

The utility of the 1,2,4-oxadiazole scaffold extends significantly into materials science . Its inherent thermal and chemical stability makes it a desirable component in the development of high-performance materials. bit.edu.cnnih.gov Derivatives of 1,2,4-oxadiazole have been incorporated into:

Liquid crystals : The rigid and linear nature of some oxadiazole derivatives makes them suitable for creating liquid crystalline phases. lifechemicals.com

Luminescent materials : The electronic properties of the oxadiazole ring can be harnessed to produce compounds that exhibit luminescence. lifechemicals.com

Energetic materials : The combination of the oxadiazole ring with other nitrogen-rich heterocycles can lead to the formation of high-energy-density materials with good thermal stability and detonation performance. bit.edu.cn

Polymers : The stability of the oxadiazole ring has led to its use in the production of heat-resistant polymers. nih.gov

Pyridine Substituted Heterocycles: a Privileged Scaffold

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital component in chemistry. numberanalytics.com Its presence in a molecule can significantly influence properties such as metabolic stability, permeability, and biological potency. nih.govrsc.org The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, enabling it to participate in hydrogen bonding with biological targets, thereby enhancing pharmacokinetic properties. nih.gov

Pyridine and its derivatives are fundamental building blocks in the synthesis of a vast number of compounds with diverse applications. numberanalytics.comnih.gov The pyridine ring can undergo both electrophilic and nucleophilic substitution reactions, although it is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. numberanalytics.comnih.gov

The incorporation of a pyridine moiety into a heterocyclic system often imparts favorable characteristics. In the context of drug discovery, pyridine-containing heterocycles are a major class of compounds, with numerous approved drugs featuring this scaffold. nih.gov Their importance is underscored by their ability to engage in various biological interactions, including π–π stacking and chelation with metal ions. nih.gov

Research on 5 Pyridin 3 Yl 1,2,4 Oxadiazole Derivatives: Emerging Frontiers

Classical Approaches to 1,2,4-Oxadiazole Nucleus Formation

The foundational methods for synthesizing 1,2,4-oxadiazoles have been well-established for decades and primarily involve two main strategies: the cycloaddition of nitrile oxides with nitriles and the cyclization of acylated amidoxime intermediates.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides with Nitriles

The 1,3-dipolar cycloaddition, often termed a [3+2] cycloaddition, is a classical and fundamental method for forming the 1,2,4-oxadiazole ring. chim.it This reaction involves the combination of a nitrile oxide as the three-atom component and a nitrile as the two-atom component. chim.itresearchgate.net The versatility of this method allows for the synthesis of various substituted 1,2,4-oxadiazoles by altering the substituents on both the nitrile oxide and the nitrile precursors. researchgate.net

Nitrile oxides are typically generated in situ from precursors such as aldoximes via oxidation, or from hydroximoyl halides through dehydrohalogenation. For instance, iron(III) nitrate (B79036) has been used to mediate a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. This process involves the nitration of alkynes to form α-nitroketones, which then dehydrate to provide nitrile oxides for the subsequent cycloaddition. organic-chemistry.org

Conventional approaches often involve the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. rsc.org However, inverse electron-demand 1,3-dipolar cycloadditions have also been developed, where an electron-deficient nitrile oxide reacts with an electron-rich nitrile. rsc.org This expands the scope and utility of the cycloaddition methodology.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Nitrile Oxide | Nitrile | 1,3-Dipolar Cycloaddition | 3,5-Disubstituted 1,2,4-Oxadiazole | chim.itresearchgate.net |

| Alkyne + Nitrile | Iron(III) Nitrate | Nitration, Dehydration, Cycloaddition | 3-Acyl-1,2,4-oxadiazole | organic-chemistry.org |

| Carbamoyl-substituted Nitrile Oxide | Aliphatic/Aromatic Nitriles | Inverse Electron-Demand Cycloaddition | 3-Functionalized 1,2,4-Oxadiazole | rsc.org |

Cyclization of Amidoxime Derivatives with Activated Carboxylic Acid Derivatives

The most widely employed classical method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the acylation of an amidoxime followed by cyclodehydration of the resulting O-acylamidoxime intermediate. chim.itresearchgate.netresearchgate.net This [4+1] approach involves the reaction of an amidoxime, which provides four of the five ring atoms, with an activated carboxylic acid derivative that supplies the final carbon atom. chim.it

The initial step is the O-acylation of the amidoxime, which is similar in reactivity to the acylation of amines. nih.govmdpi.com Various activated carboxylic acid derivatives can be used, including acyl chlorides, anhydrides, and esters. researchgate.net The intermediate O-acylamidoxime is often isolated before the subsequent cyclization step. nih.govmdpi.com

The cyclization to form the 1,2,4-oxadiazole ring typically requires heating, often at high temperatures (up to 140 °C), which can be a limitation for sensitive substrates. mdpi.com To circumvent the need for harsh conditions, various catalysts and reagents have been employed to promote the cyclization at lower temperatures. For example, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been used to catalyze the cyclocondensation at room temperature, although it often requires the isolation of the O-acylamidoxime intermediate. mdpi.com

| Amidoxime | Acylating Agent | Key Step | Product | Reference |

| General Amidoxime | Acyl Chloride/Anhydride | O-Acylation then Thermal Cyclodehydration | 3,5-Disubstituted 1,2,4-Oxadiazole | chim.itresearchgate.net |

| General Amidoxime | Activated Carboxylic Acid | O-Acylation | O-Acylamidoxime | nih.govmdpi.com |

| O-Acylamidoxime | TBAF/THF | Room Temperature Cyclocondensation | 3,5-Disubstituted 1,2,4-Oxadiazole | mdpi.com |

Contemporary and Advanced Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and the need to isolate intermediates, modern synthetic strategies have focused on developing more efficient and versatile procedures. These include one-pot syntheses, oxidative cyclizations, and metal-catalyzed approaches.

One-Pot Synthesis Procedures

Several effective one-pot systems have been developed. For instance, the use of a superbase medium like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO) allows for the room-temperature synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. researchgate.netrudn.ru This method has been shown to be applicable to a wide range of alkyl, aryl, and heteroaryl substrates. researchgate.netrudn.ru Other one-pot protocols utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to facilitate the initial condensation, followed by heating to induce cyclodehydration. acs.org Another approach involves the condensation of amidoximes and carboxylic acid esters in the presence of potassium carbonate. tcgls.com

A three-step, one-pot procedure has also been developed that starts from nitriles and carboxylic acids. This involves the in situ generation of the amidoxime from the nitrile and hydroxylamine, followed by condensation with the carboxylic acid and subsequent cyclodehydration. acs.org

| Starting Materials | Reagents/Conditions | Key Features | Product | Reference |

| Amidoximes and Carboxylic Acid Esters | NaOH/DMSO | Room temperature, one-pot | 3,5-Disubstituted 1,2,4-Oxadiazole | researchgate.netrudn.ru |

| Amidoximes and Carboxylic Acids | EDC, HOAt, then heat | One-pot, parallel synthesis | 3,5-Disubstituted 1,2,4-Oxadiazole | acs.org |

| Amidoximes and Carboxylic Acid Esters | Potassium Carbonate | One-pot, moderate to excellent yields | Mono-, bis-, and tris-oxadiazoles | tcgls.com |

| Nitriles and Carboxylic Acids | NH₂OH·HCl, TEA, then EDC, HOAt | Three-step, one-pot | 3,5-Disubstituted 1,2,4-Oxadiazole | acs.org |

| Amidoximes and Carboxylic Acids | Vilsmeier Reagent | Room temperature, one-pot | 1,2,4-Oxadiazole | mdpi.comresearchgate.net |

Oxidative Cyclization Reactions

Oxidative cyclization represents a modern and efficient approach to the synthesis of 1,2,4-oxadiazoles, forming the heterocyclic core through the oxidative coupling of N-H and O-H or C-H bonds. nih.govmdpi.com This strategy avoids the pre-activation of carboxylic acids or the isolation of O-acylamidoxime intermediates.

One such method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidant to mediate the cyclization of amidoximes, a process that tolerates a range of functional groups. researchgate.net Other oxidizing agents like N-bromosuccinimide (NBS) or iodine in the presence of a base have been used for the oxidative cyclization of N-benzyl amidoximes. nih.govmdpi.com The reaction likely proceeds through the formation of an N-halogenated intermediate, which then undergoes dehydrohalogenation and cyclization. nih.govmdpi.com Anodic oxidation has also been developed as a convenient and efficient electrochemical method for the dehydrogenative cyclization of N-benzyl amidoximes to form 1,2,4-oxadiazoles under mild conditions. rsc.org

| Substrate | Oxidant/Conditions | Mechanism | Product | Reference |

| Amidoximes | DDQ | Oxidative Cyclization | Functionally Diverse 1,2,4-Oxadiazoles | researchgate.net |

| N-Benzyl Amidoximes | NBS/DBU or I₂/K₂CO₃ | N-Halogenation, Dehydrohalogenation | 3,5-Disubstituted 1,2,4-Oxadiazoles | nih.govmdpi.com |

| N-Acyl Amidines | NBS/Ethyl Acetate | N-Bromination, Dehydrobromination | Substituted 1,2,4-Oxadiazoles | nih.gov |

| N-Benzyl Amidoximes | Anodic Oxidation | Dehydrogenative Cyclization | 3,5-Disubstituted 1,2,4-Oxadiazoles | rsc.org |

Metal-Catalyzed Approaches (e.g., Copper-Catalyzed Cascade Reactions)

Metal-catalyzed reactions offer another advanced route to 1,2,4-oxadiazoles, often proceeding through novel reaction pathways. Copper-catalyzed cascade reactions have been reported for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes. nih.govmdpi.com This one-step oxidative reaction proceeds under mild conditions and provides moderate to good yields of a wide range of products. nih.govmdpi.com These methods highlight the continuous development of more sophisticated and efficient strategies for constructing the 1,2,4-oxadiazole ring system.

| Reactants | Catalyst | Reaction Type | Product | Reference |

| Amidines and Methylarenes | Copper Catalyst | Cascade Oxidative Reaction | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.govmdpi.com |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, offering advantages such as reduced reaction times, increased yields, and enhanced product purity. nih.govrsc.org The synthesis of 1,2,4-oxadiazoles is particularly amenable to this technology.

A prevalent microwave-assisted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the one-pot, two-step reaction of carboxylic acids with amidoximes. rsc.org In the context of producing this compound, this would typically involve the reaction of a suitable carboxylic acid with pyridine-3-carboxamidoxime. The general procedure involves the initial formation of an O-acylamidoxime intermediate, which then undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. This entire sequence can be efficiently carried out in a microwave reactor, significantly accelerating the process compared to conventional heating methods.

For instance, a general protocol for the microwave-assisted synthesis of 1,3,4-oxadiazole (B1194373) derivatives, which can be conceptually adapted, involves the irradiation of a mixture of a hydrazide and an aldehyde in the presence of a catalyst like chloramine-T in ethanol. nih.gov Another relevant microwave-assisted approach describes the synthesis of 1,3,4-oxadiazole derivatives from isoniazid (B1672263) and aromatic aldehydes in DMF, achieving completion within minutes. nih.gov While these examples focus on the 1,3,4-isomer, the underlying principle of accelerated cyclization under microwave irradiation is directly applicable to the synthesis of 1,2,4-oxadiazoles.

A study on the synthesis of 5-amino oxadiazole substituted pyrimidine compounds also highlights the utility of microwave irradiation (200W) in the initial steps of the reaction sequence, drastically reducing the reaction time to just 2 minutes for the formation of a carbothiamide intermediate. ijpbs.com

Table 1: Examples of Microwave-Assisted Synthesis of Oxadiazole Derivatives

| Reactants | Catalyst/Solvent | Microwave Power | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Isoniazid, Aromatic aldehyde | DMF | 300 W | 3 min | 2-aryl-5-(pyridin-4-yl)-1,3,4-oxadiazole | Good | nih.gov |

| Hydrazide, Aldehyde | Chloramine-T/Ethanol | 300 W | 4 min | 1,3,4-oxadiazole derivative | Good | nih.gov |

| Carboxylic acid, Amidoxime | Not specified | Not specified | Short | Di-substituted 1,2,4-oxadiazole | High | rsc.org |

| Thio-semicarbazide precursor | Acetone | 200 W | 2 min | Carbothiamide intermediate | Not specified | ijpbs.com |

High-Pressure Reaction Conditions

The application of high-pressure conditions in the synthesis of 1,2,4-oxadiazoles is a less commonly reported method compared to thermal and microwave-assisted approaches. However, high-pressure chemistry can offer unique advantages, such as accelerating reactions with a negative activation volume and influencing regioselectivity.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is of paramount importance, as the biological activity and material properties of the isomers can differ significantly. The most common and reliable method to achieve regiocontrol is the reaction of an amidoxime with an acylating agent.

To synthesize this compound derivatives regioselectively, the typical strategy involves the use of pyridine-3-carboxamidoxime as a key starting material. The pyridine-3-carboxamidoxime contains the pre-formed pyridin-3-yl group destined for the C5 position of the oxadiazole ring. This amidoxime is then reacted with a suitable acylating agent (e.g., an acyl chloride, anhydride, or carboxylic acid) which provides the substituent for the C3 position.

A study by Lukyanov et al. describes a two-step process for the synthesis of sterically hindered 3-(1,2,4-oxadiazol-3-yl)pyridines. mdpi.com This involves the initial formation of O-acylamidoximes from N-hydroxy-pyridine-3-carboximidamides and acyl chlorides, followed by cyclization. mdpi.com This methodology ensures that the pyridine moiety is at the desired position.

The choice of coupling agent and reaction conditions can also influence the regioselectivity and efficiency of the cyclization. For instance, the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common strategy for coupling carboxylic acids with amidoximes to form the O-acylamidoxime intermediate in a regioselective manner.

Table 2: Regioselective Synthesis of 1,2,4-Oxadiazole Derivatives

| Pyridine Precursor | Acylating Agent | Coupling Agent/Conditions | Product | Reference |

|---|---|---|---|---|

| N-hydroxy-pyridine-3-carboximidamides | Acyl chlorides | Two-step process | 3-(1,2,4-Oxadiazol-3-yl)pyridines | mdpi.com |

| 5-Acyl-4-pyridones | Hydrazines | Intramolecular amination | Pyrazolo[4,3-c]pyridines | rsc.org |

| Pyridine-3-carbothioamide | Sulfonyl azides | Solvent-free | N-Sulfonyl amidine of pyridine carboxylic acid | nih.gov |

Mechanistic Insights into 1,2,4-Oxadiazole Formation Pathways

The formation of the 1,2,4-oxadiazole ring from amidoximes and acylating agents generally proceeds through a well-established mechanism. chim.itresearchgate.net The process is initiated by the nucleophilic attack of the amidoxime nitrogen or oxygen on the carbonyl carbon of the acylating agent. Typically, the more nucleophilic amino group of the amidoxime attacks the acylating agent to form an N-acylated intermediate, which is in equilibrium with its O-acylated tautomer.

The key step is the subsequent intramolecular cyclization with the elimination of a water molecule. This cyclodehydration is often the rate-determining step and can be promoted by heat or by using a dehydrating agent. The general mechanism involves the following key steps:

Acylation: The amidoxime reacts with an acylating agent (e.g., acyl chloride or anhydride) to form an O-acylamidoxime intermediate.

Proton Transfer: A proton transfer may occur to facilitate the subsequent cyclization.

Cyclization: The nitrogen atom of the amidoxime's amino group attacks the carbonyl carbon of the acyl group in an intramolecular fashion.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable aromatic 1,2,4-oxadiazole ring.

The electronic nature of the substituents on both the amidoxime and the acylating agent can influence the rate and efficiency of the reaction. In the case of synthesizing this compound, the electron-withdrawing nature of the pyridine ring can affect the nucleophilicity of the pyridine-3-carboxamidoxime and the stability of the intermediates.

Alternative mechanistic pathways, such as those involving oxidative cyclization, have also been reported. For example, the reaction of amidines with methylarenes can proceed via a copper-catalyzed cascade oxidative reaction to form 3,5-disubstituted 1,2,4-oxadiazoles. mdpi.com Another approach involves the PIDA-mediated intramolecular oxidative cyclization of N-acylguanidines to yield 3-amino-1,2,4-oxadiazoles, proceeding through an N-O bond formation mechanism. mdpi.comrsc.org

Nucleophilic and Electrophilic Characteristics of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring possesses distinct nucleophilic and electrophilic centers that govern its reactivity. The nitrogen atom at the 4-position (N-4) exhibits nucleophilic or weakly basic character. psu.edu In contrast, the carbon atoms at the 3- and 5-positions (C-3 and C-5) are electrophilic and susceptible to nucleophilic attack. chim.itchemicalbook.com The presence of an electron-withdrawing pyridin-3-yl group at the C-5 position is expected to further enhance the electrophilicity of this carbon.

Table 1: General Nucleophilic and Electrophilic Sites of the 1,2,4-Oxadiazole Ring

| Position | Character | Reactivity |

| N-4 | Nucleophilic/Weakly Basic | Can be protonated or alkylated. |

| C-3 | Electrophilic | Susceptible to nucleophilic attack. |

| C-5 | Electrophilic | Susceptible to nucleophilic attack, enhanced by electron-withdrawing substituents. |

| O-N bond | Labile | Prone to cleavage, initiating rearrangements. |

Thermal Rearrangement Reactions

Thermal conditions can induce significant transformations in the 1,2,4-oxadiazole framework, leading to the formation of new heterocyclic systems. These rearrangements are often driven by the inherent strain and the weak O-N bond within the oxadiazole ring.

Boulton-Katritzky Rearrangement (BKR)

A notable example involves a palladium-catalyzed tandem C-N coupling/Boulton-Katritzky rearrangement process of 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate, leading to the formation of functionalized researchgate.netrsc.orgnih.govtriazolo[1,5-a]pyridines. rsc.orgresearchgate.net While this specific example involves a substituent at the C-3 position, it highlights the utility of the BKR in creating complex heterocyclic structures from 1,2,4-oxadiazole precursors. Studies on 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles have shown their general instability in the presence of acids and bases, leading to rearrangement into spiropyrazolinium salts. nih.gov

Intramolecular Nucleophilic Substitution Processes

Intramolecular nucleophilic substitutions are a key feature of 1,2,4-oxadiazole chemistry, with the Boulton-Katritzky rearrangement being a prime example. Beyond the classic BKR, other intramolecular nucleophilic attacks can occur, often dictated by the nature and positioning of substituents on the oxadiazole ring. The electrophilic nature of both C-3 and C-5 positions provides sites for such intramolecular reactions, potentially leading to the formation of various fused heterocyclic systems. The specific pathways for this compound would depend on the nature of the substituent at the C-3 position.

Photochemical Rearrangements

Irradiation with ultraviolet light can induce a variety of rearrangements in the 1,2,4-oxadiazole ring system. These photochemical transformations often proceed through different mechanisms than their thermal counterparts, providing access to a unique range of isomeric products.

The photochemical behavior of 1,2,4-oxadiazoles is influenced by the substituents on the ring. rsc.org Upon irradiation, 3-amino-5-aryl-1,2,4-oxadiazoles have been observed to undergo photoisomerization to 1,3,4-oxadiazoles, likely via a 'ring contraction-ring expansion' mechanism. rsc.org In other cases, such as with 3,5-diphenyl-1,2,4-oxadiazole (B189376), irradiation can lead to open-chain products through reaction with a nucleophilic solvent.

Theoretical studies have identified three potential pathways for the photochemical isomerization of 1,2,4-oxadiazoles: a direct mechanism, a ring contraction-ring expansion mechanism, and an internal cyclization-isomerization mechanism. researchgate.net DFT calculations on 3-amino- and 3-n-methylamino-5-perfluoroalkyl-1,2,4-oxadiazoles have suggested that the product selectivity is dependent on the amino moiety and can involve ring contraction-ring expansion (RCRE), internal-cyclization isomerization (ICI), or a C3-N2 migration-nucleophilic attack-cyclization (MNAC) route. nih.gov These studies indicate that the excited state evolves to stable ground-state intermediates, and the final product distribution is influenced by subsequent thermal reactions. nih.gov

Annulation and Cycloaddition Reactions Involving the Oxadiazole Core

The 1,2,4-oxadiazole ring can participate in annulation and cycloaddition reactions, serving as a building block for the construction of more complex polycyclic systems. These reactions can involve either the oxadiazole ring itself or substituents attached to it.

A notable example is the synthesis of novel 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives through a Biginelli cycloaddition followed by oxidative dehydrogenation. clockss.org This approach utilizes a three-component cycloaddition of a 5-acetonyl-1,2,4-oxadiazole, urea, and an aldehyde. clockss.org This demonstrates the utility of a substituent on the 1,2,4-oxadiazole ring as a handle for further elaboration into a new heterocyclic ring.

Furthermore, 1,3-dipolar cycloaddition of nitrile oxides with nitriles is a common method for the synthesis of 1,2,4-oxadiazoles. chim.itresearchgate.net This reactivity can be harnessed to construct the this compound ring itself. The reverse of this reaction, the fragmentation of the oxadiazole ring, can also occur under certain conditions.

Anion-Initiated Nucleophilic Ring Opening-Ring Closure (ANRORC) Rearrangements

The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) rearrangement is a characteristic reaction of electron-deficient heterocyclic systems, including 1,2,4-oxadiazoles. researchgate.net This reaction is typically initiated by the attack of a nucleophile at an electrophilic carbon atom of the ring, leading to ring opening and subsequent recyclization to form a new heterocyclic system.

The ANRORC reactivity of 1,2,4-oxadiazoles has been demonstrated even in the absence of strongly electron-withdrawing groups at the C-5 position. nih.govlookchem.com For instance, the reaction of various 1,2,4-oxadiazoles with an excess of hydrazine (B178648) can produce 3-amino-1,2,4-triazoles through a reductive ANRORC pathway. nih.gov

Significantly, an ANRORC rearrangement has been utilized in the synthesis of a 3-perfluoroheptyl-5-[3'-pyridyl]-1,2,4-oxadiazole from its 5-perfluoroheptyl-3-[3'-pyridyl]-1,2,4-oxadiazole isomer. researchgate.net This demonstrates that the pyridyl substituent is compatible with this type of rearrangement. In some cases, ANRORC-like rearrangements can be initiated by nucleophilic attack on a substituent, which then triggers the ring transformation. For example, the reaction of polyfluoroaryl-1,2,4-oxadiazoles with hydrazine can proceed via an initial nucleophilic aromatic substitution on the fluoroaryl ring, followed by attack of the newly introduced nucleophile onto the C-5 position of the oxadiazole ring, leading to the formation of indazole derivatives. chim.it

Table 2: Summary of Reactivity and Transformation Pathways

| Reaction Type | Description | Key Features for this compound |

| Nucleophilic/Electrophilic Reactions | N-4 is nucleophilic; C-3 and C-5 are electrophilic. | Pyridyl group at C-5 enhances its electrophilicity. |

| Boulton-Katritzky Rearrangement (BKR) | Thermally induced intramolecular nucleophilic substitution. | Dependent on a nucleophilic side chain at C-3. |

| Intramolecular Nucleophilic Substitution | Cyclization reactions involving nucleophilic attack on the ring. | Feasible at C-3 or C-5 depending on substituents. |

| Photochemical Rearrangements | Isomerization or fragmentation upon UV irradiation. | Can lead to 1,3,4-oxadiazole isomers or open-chain products. |

| Annulation and Cycloaddition | Ring-forming reactions to build larger systems. | Substituents can be modified to participate in cycloadditions. |

| ANRORC Rearrangements | Nucleophile-initiated ring opening and closure. | Pyridyl group is compatible; can lead to other heterocycles like triazoles. |

Substituent Effects on Regioselectivity and Reactivity in ANRORC Reactions

In the context of the this compound framework, the pyridyl group itself is an electron-withdrawing heterocycle, which is expected to influence the electrophilicity of the oxadiazole ring. The reactivity of the 1,2,4-oxadiazole ring is marked by the electrophilic character of both C(3) and C(5). psu.edu

Theoretical studies on 5-polyfluoroaryl-1,2,4-oxadiazoles have shed light on the origins of substituent effects on regioselectivity. rsc.org For instance, in reactions with methylhydrazine, the regiochemistry observed consistently shows a preferred initial attack by the less sterically hindered NH2 group of the nucleophile on the C(5) position of the oxadiazole ring. nih.gov

The nature of the substituent at the C(3) position also dictates the reaction pathway. Depending on the C(3) substituent, the ring-closure step of the open-chain intermediate can involve either the original C(3) atom, leading to a five-membered ring rearrangement, or an electrophilic site within the C(3)-linked substituent, potentially leading to a six-membered ring. psu.edunih.gov

The following table summarizes the general influence of substituents on the reactivity of 1,2,4-oxadiazoles in ANRORC-type reactions, which can be extrapolated to the 5-(pyridin-3-yl) framework.

| Substituent Position | Nature of Substituent | Effect on Reactivity and Regioselectivity |

| C(5) of Oxadiazole | Electron-withdrawing (e.g., pyridin-3-yl, polyfluoroaryl) | Enhances the electrophilicity of the C(5) position, facilitating initial nucleophilic attack. rsc.orgpsu.edu |

| Electron-donating | May decrease the reactivity towards nucleophilic attack at C(5). | |

| C(3) of Oxadiazole | Presence of an additional electrophilic center | Can lead to alternative ring-closure pathways, potentially forming six-membered rings. nih.gov |

| Steric bulk | Can influence the accessibility of the C(3) position to nucleophiles. | |

| Nucleophile | Steric hindrance (e.g., methylhydrazine vs. hydrazine) | The less hindered nucleophilic center is more likely to initiate the attack. nih.gov |

| Bidentate nature | Enables the subsequent ring-closure step after the initial ring-opening. nih.gov |

It is important to note that a large excess of the nucleophile is often necessary to favor the ANRORC pathway. rsc.org

Structural Elucidation and Spectroscopic Analysis of 5 Pyridin 3 Yl 1,2,4 Oxadiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(pyridin-3-yl)-1,2,4-oxadiazole derivatives. By analyzing the chemical shifts, multiplicities, and coupling constants of atomic nuclei, typically ¹H and ¹³C, the connectivity and chemical environment of each atom in the molecule can be determined.

In the ¹H NMR spectra of this compound derivatives, the protons of the pyridine (B92270) ring typically appear in the aromatic region, generally between δ 7.0 and 9.5 ppm. nih.govnih.gov The exact chemical shifts are influenced by the substitution pattern on both the pyridine and oxadiazole rings. For instance, in a series of pyridine-based 1,3,4-oxadiazole (B1194373) derivatives, the aromatic protons were observed in the range of 6.80–8.40 ppm. nih.gov For a specific derivative, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, the ¹H NMR spectrum in DMSO-d₆ showed signals for the pyridine and phenyl protons at δ 7.73 (m, 1H), 8.04 (m, 2H), 8.34 (m, 1H), 8.48 (d, 1H), 8.87 (d, 1H), and 9.23 (s, 1H) ppm. nih.gov

Substituents on the molecule can cause noticeable shifts. For example, in a series of (E)-N'-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives, the aromatic protons were found in the range of 6.95-8.87 ppm. The presence of an electron-withdrawing nitro group in one derivative caused a downfield shift of the CH₂ group to 5.47 ppm, while other derivatives showed this singlet between 4.66 and 4.73 ppm. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | Solvent | Pyridine Protons | Other Aromatic Protons | Other Key Signals | Reference |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | DMSO-d₆ | 7.73 (m, 1H), 8.34 (m, 1H), 8.48 (d, 1H), 8.87 (d, 1H), 9.23 (s, 1H) | 8.04 (m, 2H) | - | nih.gov |

| (E)-N'-(4-chlorobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | DMSO-d₆ | 8.86 (d,d) | 7.59-8.86 (d,d, 8H) | 4.04 (s, 2H, -S-CH₂-), 8.57 (s, 1H, -N=CH-Ar), 11.19 (s, 1H, -NH-C=O) | |

| (E)-N'-(4-nitrobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | DMSO-d₆ | 8.87 (d,d) | 8.02-8.87 (d,d, 8H) | 4.04 (s, 2H, -S-CH₂-), 8.56 (s, 1H, -N=CH-Ar), 11.22 (s, 1H, -NH-C=O) |

The ¹³C NMR spectra provide complementary information, showing the carbon skeleton of the molecule. The carbon atoms of the 1,2,4-oxadiazole (B8745197) ring typically resonate at distinct chemical shifts. For 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole, the ¹³C NMR spectrum in DMSO-d₆ displayed signals at δ 164.8, 162.4, 151.0, 147.3, 141.8, 137.4, 134.7, 130.2, 125.2, 124.3, 124.1, and 118.7 ppm. nih.gov

In a study of 3-aryl-5-methyl-1,2,4-oxadiazoles, the chemical shifts of all carbons were assigned, and the substituent effects on the phenyl ring were analyzed. scispace.com The carbon atoms of the oxadiazole ring itself are also sensitive to the electronic nature of the substituents. For instance, in a series of (E)-N'-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives, the carbonyl carbon (-C=O) appeared around 171-173 ppm, while the carbon of the azomethine group (-N=CH-Ar) was observed in the range of 145-146 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | Solvent | Oxadiazole Carbons | Pyridine Carbons | Other Aromatic Carbons | Other Key Signals | Reference |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | DMSO-d₆ | 164.8, 162.4 | 151.0, 147.3, 134.7, 124.3 | 141.8, 137.4, 130.2, 125.2, 124.1, 118.7 | - | nih.gov |

| (E)-N'-(4-chlorobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | DMSO-d₆ | 165.89 (C=N) | 121.14-165.89 | 121.14-165.89 | 29.51 (-S-CH₂-), 145.25 (-N=CH-Ar), 171.09 (-C=O) | |

| (E)-N'-(4-nitrobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | DMSO-d₆ | 163.74 (C=N) | 121.14-163.74 | 121.14-163.74 | 32.51 (-S-CH₂-), 146.90 (-N=CH-Ar), 173.53 (-C=O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound derivatives. journalspub.com The characteristic vibrational frequencies of the oxadiazole ring and the pyridine moiety, as well as any substituents, provide strong evidence for the compound's structure.

Key characteristic absorption bands for the 1,3,4-oxadiazole ring are typically observed for C=N stretching in the range of 1544–1617 cm⁻¹ and C-O-C stretching vibrations. nih.govjournalspub.com For a series of newly synthesized pyridine-based 1,3,4-oxadiazole derivatives, the C=N functional group showed absorption bands within this range. nih.gov In another study, the IR spectra of (E)-N'-benzylidene-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide derivatives displayed characteristic bands for N-H, C=O, C=N, C=C, C-O, and N-N bonds. For example, the C=N stretching vibration appeared around 1596-1597 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands (cm⁻¹) for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | ν(C=N) of Oxadiazole | ν(C-O) of Oxadiazole | ν(C=C) of Pyridine | Other Key Bands | Reference |

| Pyridine-based 1,3,4-oxadiazole derivatives | 1544–1617 | - | - | - | nih.gov |

| (E)-N'-(4-chlorobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 1597.05 | 1294.24 | 1575.84, 1489.05 | 3199.98 (N-H), 1689.45 (C=O), 1012.63 (N-N) | |

| (E)-N'-(4-nitrobenzylidene)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide | 1596.06 | 1256.93 | 1521.84, 1498.34 | 3174.10 (N-H), 1662.84 (C=O), 920.05 (N-N) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. journalspub.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a compound. nih.gov

The fragmentation patterns observed in the mass spectra can also provide valuable structural information. The electron ionization (EI) mass spectra of 3,5-disubstituted-1,2,4-oxadiazoles often show characteristic fragmentation pathways, including cleavage of the heterocyclic ring. researchgate.net For instance, the fragmentation of 3,5-diphenyl-1,2,4-oxadiazole (B189376) involves the cleavage of the 1-5 and 3-4 bonds of the oxadiazole ring. researchgate.net In a study of 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives, the molecular ions underwent γ-rupture of the N-N bond, leading to characteristic fragment ions. newsama.com

Interactive Data Table: Mass Spectrometry Data for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragment Ions (m/z) | Reference |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | HRMS (ESI) | 412.24 [M]+ (for a derivative) | - | nih.gov |

| Pyridine-based 1,3,4-oxadiazole derivatives | HRMS | - | - | nih.gov |

| 3-[3-(4-phenyl)-1,2,4-oxadiazole-5-yl] acyl p-dimethylaminephenyl hydrazone | EI | - | 294 (100%) | newsama.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the conjugated systems of this compound derivatives. journalspub.com The absorption maxima (λmax) are indicative of the extent of π-conjugation in the molecule.

For a series of 2,5-diaryl-1,3,4-oxadiazole derivatives containing a pyrazolo[1,5-a]pyridine (B1195680) unit, the absorption peaks ranged from 264 nm to 303 nm, with the more extended conjugated systems showing red-shifted absorptions. researchgate.net In another study, bis-1,3,4-oxadiazole derivatives exhibited strong absorption between 278-302 nm. scientific.net The UV-Vis spectra of these compounds are crucial for understanding their potential applications in optoelectronic devices. journalspub.com A water-soluble 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe showed different absorption and emission maxima in slightly acidic and neutral solutions, indicating its potential as a pH sensor. nih.gov

Interactive Data Table: UV-Vis Absorption Maxima (λmax, nm) for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | Solvent | λmax (nm) | Reference |

| 2,5-Diaryl-1,3,4-oxadiazole derivatives with pyrazolo[1,5-a]pyridine | Dichloromethane | 264-303 | researchgate.net |

| Bis-1,3,4-oxadiazole derivatives | Chloroform | 278-302 | scientific.net |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe | Water (pH 5.0) | - | nih.gov |

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole based probe | Water (pH 7.0) | - | nih.gov |

X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thione revealed a monoclinic crystal system with the space group P2(1)/n. researchgate.net The solid-state structure was stabilized by intermolecular C-H···S and N-H···N hydrogen bonds. researchgate.net In another study, the crystal structure of a meta-methyl-substituted pyridine-based 1,3,4-oxadiazole derivative was determined, and Hirshfeld surface analysis was used to investigate key intermolecular interactions. nih.gov For a series of N-pyridyl ureas bearing 1,2,4- and 1,3,4-oxadiazole moieties, X-ray diffraction studies revealed (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking interactions. nih.gov

Interactive Data Table: Crystallographic Data for Selected 5-(Pyridin-yl)-1,2,4-oxadiazole Derivatives

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 5-(4-Pyridyl)-1,3,4-oxadiazole-2(3H)-thione | Monoclinic | P2(1)/n | Intermolecular C-H···S and N-H···N hydrogen bonds | researchgate.net |

| meta-Methyl-substituted pyridine-based 1,3,4-oxadiazole derivative | - | - | Hirshfeld surface analysis revealed key intermolecular interactions | nih.gov |

| N-Pyridyl ureas with 1,2,4- and 1,3,4-oxadiazole moieties | - | - | (Oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π-π stacking | nih.gov |

Computational and Theoretical Investigations of 5 Pyridin 3 Yl 1,2,4 Oxadiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of molecules. nih.govnih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient and accurate framework for studying molecular systems. DFT calculations, often employing hybrid functionals like B3LYP, are instrumental in optimizing molecular geometries and predicting a wide array of properties. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

For derivatives of 1,3,4-oxadiazole (B1194373), the distribution of HOMO and LUMO is typically influenced by the substituents attached to the heterocyclic core. In many 1,3,4-oxadiazole derivatives, the HOMO is often localized on the phenylpyrazole moiety, while the LUMO is distributed over the 1,3,4-oxadiazole-pyridin-methanone portions. nih.gov This separation of frontier orbitals can lead to intramolecular charge transfer (ICT) characteristics. nih.gov

| Compound Type | Typical HOMO Localization | Typical LUMO Localization | Implication |

|---|---|---|---|

| Substituted 1,3,4-Oxadiazoles | Electron-rich aromatic substituents (e.g., phenylpyrazole) | Oxadiazole ring and electron-withdrawing groups | Potential for Intramolecular Charge Transfer (ICT) |

| 5-(Pyridyl)-1,3,4-oxadiazole derivatives | Calculated HOMO-LUMO gaps correlate well with experimental UV-Vis spectra (r²=0.95) nih.gov | Calculated HOMO-LUMO gaps correlate well with experimental UV-Vis spectra (r²=0.95) nih.gov | DFT is a reliable method for predicting electronic transitions |

Chemical Reactivity Descriptors (Electrophilicity, Hardness, Softness)

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived. These include electrophilicity (ω), chemical hardness (η), and softness (S).

Chemical Hardness (η) is a measure of the resistance to change in the electron distribution or charge transfer. It is calculated as half the energy difference between the HOMO and LUMO (η = (E_LUMO - E_HOMO) / 2).

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the ease of charge transfer.

Electrophilicity (ω) quantifies the ability of a species to accept electrons.

These descriptors are crucial for understanding and predicting the reactive behavior of molecules. nih.gov For instance, the electrophilic reactive sites in some oxadiazole derivatives have been identified as potentially advantageous for enhancing biological activity. nih.gov The 1,2,4-oxadiazole (B8745197) ring itself is generally considered to be susceptible to nucleophilic attack at the C3 and C5 positions, particularly when electron-withdrawing groups are present.

Thermodynamic Property Computations

DFT calculations can also be used to compute various thermodynamic properties, such as the Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS*). These parameters are vital for understanding the kinetics and feasibility of chemical reactions. While specific thermodynamic data for 5-(Pyridin-3-yl)-1,2,4-oxadiazole were not found, studies on other pyridine-based oxadiazole scaffolds have successfully used experimental methods to determine these properties in solution, interpreting them in terms of solute-solvent and solute-solute interactions.

Reaction Mechanism Elucidation through Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a computational technique used to map the energy of a system as a function of its geometry. By identifying transition states and reaction intermediates, PES analysis can elucidate the detailed mechanism of a chemical reaction. For instance, DFT and MP2 methods have been used to study the internal rotations of the pyridine (B92270) fragment around the single bond connecting it to the oxadiazole ring in related isomers. nih.gov These studies revealed the rotational barriers and identified phenomena such as the anomeric effect, which is a stereoelectronic effect that can influence the conformation and reactivity of the molecule. nih.gov Such analyses are crucial for understanding the conformational preferences and dynamic behavior of this compound.

| Computational Method | Property Investigated | General Finding | Relevance to this compound |

|---|---|---|---|

| DFT (B3LYP), MP2 | Internal Rotation Barriers | MP2 barrier heights are slightly lower than DFT values for pyridyl-oxadiazole-thiones. nih.gov | Provides insight into the conformational flexibility and dynamics of the pyridyl-oxadiazole linkage. |

| DFT | Anomeric Effect | Detected in 2-methylthio-5-(2'-pyridyl)-1,3,4-oxadiazole due to lone pair interactions. nih.gov | Suggests the possibility of similar stereoelectronic effects influencing the conformation of the target molecule. |

| TD-DFT | UV Spectra | Theoretical transitions show good agreement with experimental data for 2-methylthio-5-(pyridyl)-1,3,4-oxadiazoles. nih.gov | Indicates that computational methods can reliably predict the electronic absorption properties. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules like this compound. While specific, extensive MD studies focused solely on this compound are not widely detailed in the public literature, the application of this technique to structurally related molecules highlights its importance in understanding molecular interactions and behavior in a dynamic environment, such as in solution or at a biological target's active site.

For derivatives containing the 1,2,4-oxadiazole and pyridine moieties, computational analyses are crucial. For instance, in studies of glycyrrhetinic acid derivatives bearing a 3-meta-pyridin-1,2,4-oxadiazole linker, molecular docking has been employed to predict binding modes with protein targets like P-glycoprotein. nih.govacs.org Such studies often suggest that MD simulations are a necessary next step to validate the stability of the docked pose and to explore the conformational shifts that are critical for biological activity. nih.govacs.org

Furthermore, conformational analysis of related compounds, such as 2-pyridin-3-yl-benzo[d] nih.govuni.luoxazin-4-one derivatives, has been performed using various software tools to generate representative conformers for docking studies. nih.gov These methods are essential for building accurate models of protein-ligand interactions. nih.gov Theoretical studies on N-pyridyl ureas containing a 1,2,4-oxadiazole moiety have also utilized Density Functional Theory (DFT) calculations to confirm and understand the nature of noncovalent interactions, such as π-π stacking between the oxadiazole and pyridine rings, which are observed in crystal structures. nih.gov These interactions play a significant role in molecular packing and ligand-protein binding. nih.gov

A hypothetical MD simulation setup for this compound would typically involve the parameters outlined in the table below.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Force Field | CHARMM, AMBER, or OPLS | Defines the potential energy function of the system, describing bond lengths, angles, dihedrals, and non-bonded interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) | Simulates the effect of a solvent environment on the compound's conformation and dynamics. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for sufficient sampling of conformational space to observe relevant molecular motions and interactions. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant Number of particles, Pressure, and Temperature, mimicking physiological conditions. |

| Analysis | RMSD, RMSF, Dihedral Angles | Measures structural stability, residue flexibility, and conformational changes over the simulation time. |

Prediction of Structure-Property Relationships

The prediction of structure-property relationships for this compound and its analogs is a key area of computational chemistry, enabling the rational design of new molecules with desired biological or material properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and DFT calculations are central to these efforts.

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR studies have been successfully applied to series of 1,2,4-oxadiazole derivatives to understand the structural requirements for specific biological activities, such as the inhibition of the bacterial enzyme Sortase A. nih.gov In these studies, a set of molecules with known activities is aligned, and statistical methods are used to correlate their 3D properties (steric and electrostatic fields) with their biological potency. nih.gov This process generates a predictive model that can estimate the activity of new, unsynthesized compounds and provide visual maps indicating where structural modifications would be beneficial or detrimental to activity. nih.gov

For a series of 1,2,4-oxadiazole derivatives, a 3D-QSAR model would be evaluated based on several statistical parameters.

| QSAR Parameter | Typical Value for a Good Model | Description |

|---|---|---|

| q² (Cross-validated r²) | > 0.5 | Indicates the predictive ability of the model, determined by cross-validation. |

| r² (Non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. |

| RMSE (Root Mean Square Error) | Low value | Measures the difference between predicted and experimental activity values. nih.gov |

| Optimal No. of Components | Varies | The number of principal components from Partial Least Squares (PLS) analysis that yields the best predictive model. nih.gov |

Prediction of Physicochemical and Electronic Properties

DFT calculations are widely used to predict various properties of oxadiazole-based compounds, particularly for applications in materials science such as organic light-emitting diodes (OLEDs). researchgate.net These studies calculate key electronic parameters that govern charge transport and photophysical behavior. researchgate.net For this compound, such calculations could predict its potential as an electronic material. Key properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's electronic stability and the energy required for electronic excitation. researchgate.net

Other calculated properties include ionization potential (IP), electron affinity (EA), and reorganization energies for both holes (λh) and electrons (λe), which are crucial for predicting charge injection and transport efficiency in electronic devices. researchgate.net For example, a computational study on various oxadiazole derivatives calculated these properties to identify promising candidates for electron and hole transport materials. researchgate.net

Derivatization Strategies and Functionalization of 5 Pyridin 3 Yl 1,2,4 Oxadiazole

Modification at C-3 and C-5 Positions of the 1,2,4-Oxadiazole (B8745197) Ring

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. chemicalbook.com Typically, these syntheses involve the cyclization of an O-acyl amidoxime (B1450833) intermediate. For derivatives of 5-(pyridin-3-yl)-1,2,4-oxadiazole, this can be achieved by reacting nicotinamidoxime with a variety of acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. This approach allows for the introduction of a wide array of substituents at the C-5 position.

A notable study by Cunha and colleagues in 2018 detailed the synthesis of a series of 3-(3-pyridyl)-5-aryl-1,2,4-oxadiazole derivatives. scielo.br In their work, nicotinamidoxime was reacted with various substituted benzoyl chlorides to yield the corresponding 5-aryl-substituted products. This methodology highlights the feasibility of introducing different aryl groups at the C-5 position, including those with varying electronic and steric properties. Examples of such derivatives include:

3-(3-Pyridyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole scielo.br

3-(3-Pyridyl)-5-(2-bromophenyl)-1,2,4-oxadiazole scielo.br

3-(3-Pyridyl)-5-(2-iodophenyl)-1,2,4-oxadiazole scielo.br

3-(3-Pyridyl)-5-(3,5-dinitrophenyl)-1,2,4-oxadiazole scielo.br

These examples demonstrate the tolerance of the reaction to both electron-withdrawing and sterically demanding substituents on the C-5 aryl ring.

Conversely, to achieve substitution at the C-3 position while maintaining the 5-(pyridin-3-yl) moiety, one would start with a different set of precursors. For instance, a nitrile derived from pyridine-3-carboxamide (B1143946) could be converted to the corresponding amidoxime, which would then be acylated and cyclized to introduce various groups at the C-3 position. While less commonly reported for the 5-(pyridin-3-yl) variant, the general synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles has been achieved through methods like PIDA-mediated intramolecular oxidative cyclization, suggesting that a 3-amino-5-(pyridin-3-yl)-1,2,4-oxadiazole could be a viable synthetic target. rsc.org

Functionalization of the Pyridin-3-yl Moiety

The pyridin-3-yl group attached to the 1,2,4-oxadiazole core is also amenable to further functionalization, primarily through electrophilic and nucleophilic substitution reactions. The pyridine (B92270) ring is generally considered electron-deficient, which influences its reactivity.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.orggcwgandhinagar.com When such reactions do occur, they typically proceed at the C-3 and C-5 positions relative to the pyridine nitrogen, which in the case of this compound corresponds to the positions meta to the oxadiazole substituent. quora.comyoutube.com This regioselectivity is due to the greater stability of the resulting reaction intermediate compared to attack at the C-2, C-4, or C-6 positions. quimicaorganica.org

Common electrophilic substitution reactions that could be applied, albeit likely requiring harsh conditions, include:

Nitration: Introduction of a nitro group.

Sulfonation: Introduction of a sulfonic acid group.

Halogenation: Introduction of bromine or chlorine. quimicaorganica.org

It is important to note that Friedel-Crafts alkylations and acylations are generally not feasible on pyridine itself, as the Lewis acid catalyst tends to coordinate with the basic nitrogen atom. quimicaorganica.org

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the pyridine ring is more facile, particularly at the C-2 and C-4 positions, which are activated by the electron-withdrawing nitrogen atom. quimicaorganica.orgstackexchange.com For the this compound scaffold, this would involve substitution at the positions ortho and para to the ring nitrogen. However, for substitution to occur, a good leaving group, such as a halide, must be present at these positions. Therefore, a synthetic strategy would first involve the synthesis of a halogenated pyridin-3-yl precursor before its incorporation into the final oxadiazole structure.

An alternative approach to enhance the reactivity of the pyridine ring towards both electrophiles and nucleophiles is through the formation of a pyridine N-oxide. gcwgandhinagar.com The N-oxide is more susceptible to electrophilic attack at the C-4 position and can also facilitate nucleophilic substitution at the C-2 and C-4 positions. Subsequent deoxygenation would then yield the functionalized pyridine derivative.

Introduction of Bridging Moieties and Ring Fusions

The core structure of this compound can be further elaborated by introducing bridging moieties or by constructing fused ring systems.

Bridging Moieties:

Bridging moieties can be introduced by functionalizing either the oxadiazole ring or the pyridine ring with a linker that is then connected to another chemical entity. For example, if a 3-amino-5-(pyridin-3-yl)-1,2,4-oxadiazole were synthesized, the amino group could serve as a handle for attaching various linkers through amide bond formation or other coupling reactions. Similarly, a carboxylic acid functional group on either ring could be used to introduce ester or amide linkages.

Ring Fusions:

The synthesis of fused heterocyclic systems involving the 1,2,4-oxadiazole ring is a known strategy to create more complex and rigid molecular architectures. While specific examples starting from this compound are not prevalent in the literature, general methodologies for the synthesis of fused oxadiazole systems can be considered. For instance, the electrocyclic ring-opening of 1,2,4-oxadiazole[4,5-a]pyridinium salts has been reported to yield dienamino derivatives of 1,2,4-oxadiazole, which could potentially undergo further cyclization reactions to form fused systems. nih.gov

Another approach could involve the synthesis of a bifunctional precursor where one functional group is used to form the 1,2,4-oxadiazole ring, and the other is poised to react and form a new fused ring. For example, a suitably substituted pyridine with both an amidoxime and another reactive group could be a precursor to a pyrid-fused oxadiazole system. Research on the synthesis of fused rings based on 5-aryl-1,3,4-oxadiazoles, such as triazolo[3,4-b] scielo.brquimicaorganica.orgresearchgate.netoxadiazoles (B1248032), provides a conceptual framework for how such fusions might be achieved with the 1,2,4-oxadiazole isomer. cornell.edu

Bioisosteric Replacements Utilizing the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is widely recognized in medicinal chemistry as a bioisostere for amide and ester functionalities. nih.govnih.gov This is due to its similar steric and electronic properties, including its planarity and ability to participate in hydrogen bonding. nih.gov A key advantage of the 1,2,4-oxadiazole ring is its greater metabolic stability compared to esters and amides, which are susceptible to hydrolysis by esterases and amidases. nih.gov

The this compound moiety can, therefore, be incorporated into larger molecules as a stable replacement for a pyridine-3-carboxamide or a methyl nicotinate (B505614) group. This strategy aims to improve the pharmacokinetic profile of a drug candidate by reducing its metabolic degradation while retaining its biological activity.

Several studies have highlighted the successful application of the 1,2,4-oxadiazole ring as a bioisostere. For example, researchers have used this heterocycle to replace amide bonds in the development of GPR88 agonists and γ-secretase inhibitors, leading to compounds with improved potency and pharmacokinetic properties. nih.govnih.gov In the context of the 5-(pyridin-3-yl) derivative, this scaffold could be a valuable building block in the design of new therapeutic agents where a nicotinoyl moiety is part of the pharmacophore.

Applications of 1,2,4 Oxadiazole Derivatives in Advanced Materials and Other Fields

Development of High Energy Density Materials (HEDMs)

The 1,2,4-oxadiazole (B8745197) framework is a promising structural motif for creating novel high energy density materials (HEDMs) that offer a balance between detonation performance and safety. mdpi.com The incorporation of energetic functionalities onto the 1,2,4-oxadiazole ring has led to the synthesis of a range of energetic compounds. rsc.org

Research has shown that combining the 1,2,4-oxadiazole ring with other nitrogen-rich heterocycles, such as 1,2,5-oxadiazole, pyrazole, triazoles, and tetrazoles, can yield materials with high densities, good thermal stability, and impressive detonation velocities and pressures. nih.govresearchgate.net For instance, some 1,2,4-oxadiazole-derived energetic salts have demonstrated detonation performances that surpass that of the widely used high explosive RDX. rsc.org

A key strategy in designing HEDMs is the introduction of explosophoric groups like -NO2, -ONO2, and -NHNO2 into the molecular structure. nih.govfrontiersin.org The combination of a 1,2,4-oxadiazole backbone with these energetic groups can lead to compounds with high heats of formation and excellent detonation properties. nih.govfrontiersin.org For example, linking a nitrotetrazole ring with a 1,2,4-oxadiazole through a methylene (B1212753) bridge has produced energetic compounds with good thermal stability and melting points suitable for melt-cast applications. mdpi.comnih.gov

Studies on various 1,2,4-oxadiazole derivatives have highlighted the potential for creating a new generation of HEDMs. These materials exhibit a range of desirable properties, including high density, thermal stability, and powerful detonation performance, making them candidates for various applications, from primary explosives to heat-resistant and insensitive explosives. rsc.orgfrontiersin.orgrsc.org

Table 1: Properties of Selected 1,2,4-Oxadiazole-Based Energetic Compounds

| Compound Name | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| NTOM | >240 | 7909 | - | >40 | >360 | mdpi.comnih.gov |

| NTOF | >240 | 7271 | - | >40 | >360 | mdpi.comnih.gov |

| NTOA | >240 | - | - | >40 | >360 | mdpi.comnih.gov |

| 3a | 338 | 8099 | 27.14 | >40 | >360 | rsc.org |

| 3b | 368 | 8054 | 26.53 | >40 | >360 | rsc.org |

| 6b | 265 | 8710 | 32.75 | 30 | 360 | rsc.org |

| 5 | 120.9 | 8450 | 31.6 | 4.5 | 59 | frontiersin.org |

| 8 | 187.9 | 8130 | 29.2 | - | - | frontiersin.org |

| Hydrazinium salt (11) | - | 8822 | 35.1 | 40 | >360 | nih.govfrontiersin.org |

| 2-3 | - | 9046 | 37.4 | 14 | 160 | bohrium.com |

Use as Corrosion Inhibitors

Derivatives of 1,2,4-oxadiazole have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. researchgate.netresearchgate.net The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that impedes the corrosion process. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of the oxadiazole ring are key features that facilitate this adsorption. eurjchem.com

Studies have shown that 2,5-disubstituted 1,3,4-oxadiazoles are effective inhibitors in both hydrochloric and sulfuric acid solutions. researchgate.net The inhibition efficiency of these compounds increases with their concentration. researchgate.netresearchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that these molecules act as mixed-type inhibitors, affecting both the cathodic and anodic reactions of the corrosion process. researchgate.net The adsorption of these oxadiazole derivatives on the steel surface typically follows the Langmuir adsorption isotherm. researchgate.netresearchgate.net

The molecular structure of the inhibitor plays a crucial role in its performance. For example, in a study of two 1,3,4-oxadiazole (B1194373) derivatives, 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole (POX) and 2-(4-methoxyphenyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole (4-PMOX), both showed excellent inhibition efficiency, with the latter exhibiting slightly better performance. researchgate.net This highlights the influence of substituent groups on the inhibitory properties. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the molecular structure of these inhibitors with their anti-corrosive properties. eurjchem.comresearchgate.net

Potential in Optoelectronic Devices based on Electronic Transitions

The unique electronic properties of 1,2,4-oxadiazole derivatives make them promising candidates for applications in optoelectronic devices. The presence of both electron-donating and electron-accepting moieties within the molecular structure can lead to interesting photophysical behaviors, such as fluorescence. fao.orgnih.gov

For instance, 1,3,4-oxadiazole derivatives containing a bithiophene unit (electron donor) and the oxadiazole ring (electron acceptor) have been synthesized and shown to emit intense green fluorescence with good quantum yields. fao.org The study of their photophysical and electrochemical properties, supported by density functional theory (DFT) calculations, has demonstrated their potential for use in organic optoelectronics. fao.org

Furthermore, a pyridine-based 1,3,4-oxadiazole derivative has been developed as a fluorescent turn-on sensor for silver ions (Ag+). nih.gov This indicates that the electronic transitions within the molecule can be modulated by external stimuli, a desirable characteristic for sensor applications. The introduction of a flexible cationic chain to a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole scaffold resulted in a water-soluble and emissive probe that exhibits a colorimetric and fluorescent response to pH changes. nih.gov Such responsive materials are valuable for creating sensors and smart materials. The study of pyridine-based polymers has also highlighted the role of aggregates in their photoluminescence properties. nih.gov

Role in Agricultural Chemistry (e.g., Herbicidal, Insecticidal, Fungicidal Agents)

The 1,2,4-oxadiazole moiety is a key structural feature in a variety of compounds developed for agricultural applications, exhibiting herbicidal, insecticidal, and fungicidal activities. mdpi.commdpi.comresearchgate.netmdpi.com The biological activity of these derivatives is often linked to their ability to inhibit specific enzymes or disrupt biological processes in target organisms.

In the realm of herbicides, 1,2,4-oxadiazole derivatives have been designed as potent inhibitors of transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway. acs.org For example, certain 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles have shown excellent herbicidal activity against various weed species, with some exhibiting good selectivity for crops like maize. acs.org The herbicidal activity of 1,2,5-oxadiazole N-oxides has been correlated with their lipophilicity and reduction potential. nih.gov

As insecticides, 1,2,4-oxadiazole derivatives have been investigated as potential nematicides. mdpi.comresearchgate.net Some derivatives have shown remarkable activity against various nematode species. mdpi.commdpi.com Pyrimidin-4-amine derivatives bearing a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety have demonstrated broad-spectrum insecticidal and fungicidal activity. acs.orgcabidigitallibrary.org The insecticidal action of some pyridine (B92270) derivatives has been compared to that of neonicotinoids. nih.gov

For fungicidal applications, novel 1,2,4-oxadiazole derivatives containing amide fragments have been synthesized and shown to have excellent activity against fungi like Sclerotinia sclerotiorum. mdpi.com These compounds have been found to inhibit succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain. mdpi.com Pyridine carboxamide derivatives have also been explored as potential SDH inhibitors for their antifungal properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 5-(pyridin-3-yl)-1,2,4-oxadiazole derivatives?

- The primary method involves cyclization of amidoximes with carboxylic acid derivatives. For example, amidoximes react with aldehydes or acyl chlorides under thermal or microwave-assisted conditions to form 1,2,4-oxadiazoles. Optimization often includes using pyridine as a solvent or catalyst to enhance reaction efficiency . HPLC purification is critical to isolate high-purity products, as demonstrated in microreactor-based syntheses .

Q. How can structural characterization of this compound derivatives be performed?

- Key techniques include:

- NMR spectroscopy : , , and NMR to confirm regiochemistry and substituent positions.

- X-ray crystallography : Resolve crystal packing and bond angles, as applied in energetic materials (e.g., compound 2-3 in ) .

- Elemental analysis and IR spectroscopy : Validate molecular composition and functional groups .

Q. What computational tools are used to predict electronic properties of 1,2,4-oxadiazoles?

- Multiwfn : Analyzes electron density, electrostatic potential, and bond order to assess reactivity and stability. For instance, topology analysis can identify electron-rich regions critical for ligand-protein interactions .

- Gaussian 03 : Calculates heats of formation and detonation performance in energetic materials, aiding in structure-property correlations .

Advanced Research Questions

Q. How do substituents on the 1,2,4-oxadiazole core influence biological activity?

- Case Study (Sirt2 Inhibition) : A para-substituted phenyl group at position 3 and cyclic aminomethyl/haloalkyl chains at position 5 are essential for Sirt2 inhibition. SAR studies using α–tubulin-acetylLys40 peptide assays revealed that electron-withdrawing groups enhance potency (e.g., compound 21b: IC = 1.5 µM) .

- Kinase Inhibition : Pyridin-3-yl substitution at position 5 enhances RET kinase inhibition (e.g., compound I-8), validated via cellular proliferation assays and molecular docking .

Q. What methodologies optimize the energetic performance of 1,2,4-oxadiazole-based compounds?

- Salt Formation : Hydroxylammonium salts of 5,5'-dinitramino-3,3'-azo-1,2,4-oxadiazole improve density (1.85 g cm) and detonation velocity (9046 m s) while reducing sensitivity .

- Crystallography-Guided Design : Planar molecular geometries (confirmed via X-ray) enhance packing efficiency, as seen in compound 2-3 with superior detonation pressure (37.4 GPa) .

Q. How do regioisomeric differences (1,2,4- vs. 1,3,4-oxadiazoles) affect physicochemical properties?

- Lipophilicity and Solubility : 1,3,4-oxadiazoles exhibit lower log D (by ~1 unit) and higher metabolic stability compared to 1,2,4-isomers, attributed to dipole moment variations. AstraZeneca’s dataset highlights these trends in drug-like molecules .

Q. What experimental assays evaluate the antioxidant efficacy of diaryl-1,2,4-oxadiazoles?

- ABTS/DPPH Radical Scavenging : Quantify free radical neutralization.

- DNA Oxidation Inhibition : Assess protection against AAPH- or Cu/GSH-induced damage. Vanillin-substituted derivatives show enhanced activity due to radical stabilization by the phenolic group .

Q. How can flow cytometry and molecular target identification validate apoptosis-inducing derivatives?

- Cell Cycle Analysis : Compound 1d (3-(5-chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole) induces G arrest in T47D cells, followed by apoptosis (confirmed via Annexin V staining) .

- Photoaffinity Labeling : Identified TIP47 (IGF II receptor binding protein) as the molecular target of 1d, linking structure to mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.